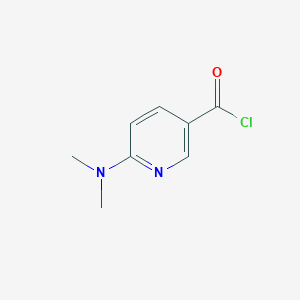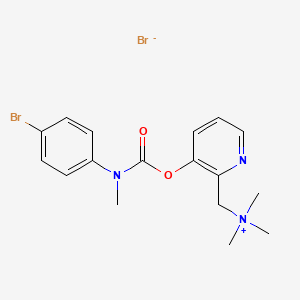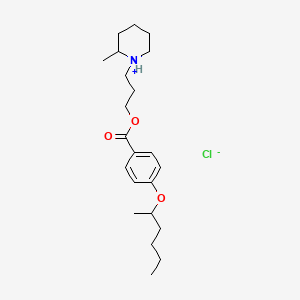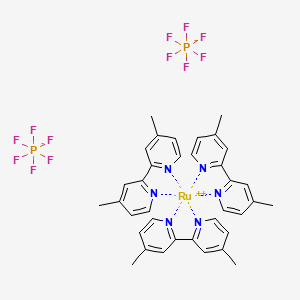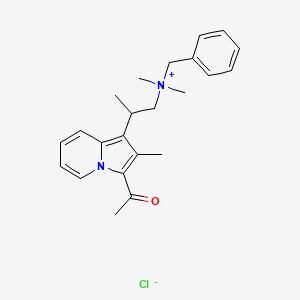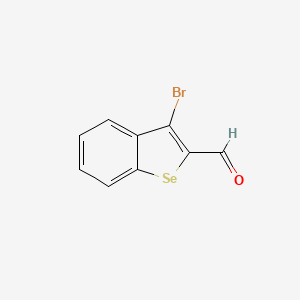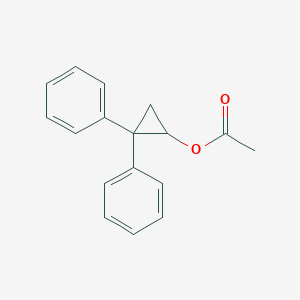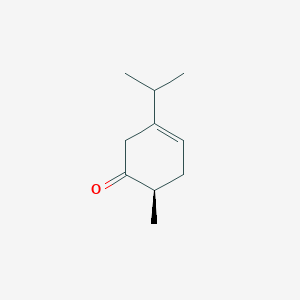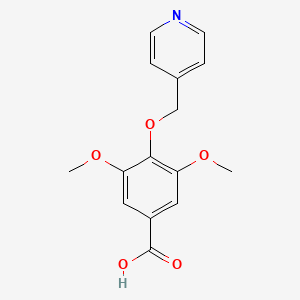
3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid is a chemical compound characterized by its molecular formula C15H15NO5. This compound features a benzoic acid core with two methoxy groups at positions 3 and 5, and a pyridin-4-ylmethoxy group at position 4. It is a derivative of benzoic acid, which is a well-known organic acid used in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid typically involves multiple steps, starting with the appropriate benzoic acid derivative. One common synthetic route includes the following steps:
Esterification: The benzoic acid derivative is first converted to its corresponding ester using an alcohol and an acid catalyst.
Halogenation: The ester undergoes halogenation to introduce a halogen atom at the desired position.
Nucleophilic Substitution: The halogenated compound is then subjected to nucleophilic substitution with pyridin-4-ylmethanol to introduce the pyridin-4-ylmethoxy group.
Demethylation: Finally, the ester is hydrolyzed to yield the carboxylic acid, and the methoxy groups are introduced through demethylation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like pyridin-4-ylmethanol and various halides are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
3,5-Dimethoxybenzoic acid
4-(Pyridin-4-ylmethoxy)benzoic acid
3,5-Dimethoxy-4-(pyridin-3-ylmethoxy)benzoic acid
This comprehensive overview highlights the significance of 3,5-Dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C15H15NO5 |
|---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
3,5-dimethoxy-4-(pyridin-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C15H15NO5/c1-19-12-7-11(15(17)18)8-13(20-2)14(12)21-9-10-3-5-16-6-4-10/h3-8H,9H2,1-2H3,(H,17,18) |
InChI Key |
JECCPNNTPXCWRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=NC=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


